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Compound of Interest

Compound Name: Furo[2,3-B]pyridin-5-amine

Cat. No.: B1321447 Get Quote

Introduction: The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, represents a

privileged heterocyclic structure in medicinal chemistry. Its derivatives have garnered significant

interest due to a wide spectrum of biological activities, including potential applications as

antimicrobial, antitumor, and neurotropic agents. This technical guide provides a

comprehensive overview of the chemical and physical properties, experimental protocols, and

biological significance of a key derivative, Furo[2,3-b]pyridin-5-amine, tailored for

researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties
Furo[2,3-b]pyridin-5-amine is a heterocyclic aromatic compound. Its core properties are

summarized below, providing essential data for experimental design, characterization, and

computational modeling.

General Properties
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Property Value Source

CAS Number 34668-30-9 [1]

Molecular Formula C₇H₆N₂O [1]

Molecular Weight 134.14 g/mol [1]

Synonyms 5-Amino-furopyridin [1]

Purity Typically available at ≥98% [1]

Storage Sealed in dry, 2-8°C [1]

Computed Physicochemical Data
Computational models provide valuable predictions for the behavior of molecules in biological

and chemical systems.

Descriptor Predicted Value Source

Topological Polar Surface Area

(TPSA)
52.05 Å² [1]

LogP (Octanol-Water Partition

Coefficient)
1.41 [1]

Hydrogen Bond Acceptors 3 [1]

Hydrogen Bond Donors 1 [1]

Rotatable Bonds 0 [1]

Spectroscopic and Safety Data
Spectroscopic Characterization
Definitive structural confirmation of Furo[2,3-b]pyridin-5-amine and its derivatives relies on

standard spectroscopic techniques. While specific spectral data for the parent amine is not

provided in the literature search, the following methods are routinely cited for the

characterization of the furo[2,3-b]pyridine scaffold:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine

the chemical environment of protons and carbons, confirming the substitution pattern and

structural integrity.[2]

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular

weight and elemental composition.[3]

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the

molecule.[2]

Researchers can obtain detailed spectral data from commercial suppliers or by performing

these standard analytical experiments.[4]

Safety and Handling
The GHS classification for the parent furo[2,3-b]pyridine scaffold indicates potential hazards.

Users should handle Furo[2,3-b]pyridin-5-amine with appropriate caution in a laboratory

setting.

GHS Hazard Statements:

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5]

Experimental Protocols and Synthesis
The synthesis of the furo[2,3-b]pyridine core can be achieved through several strategic

approaches. The introduction of the 5-amino group can be a key step in the synthesis or a

post-modification of the core scaffold.

General Synthetic Strategies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/272424694_ChemInform_Abstract_Synthesis_Transformations_and_Biological_Properties_of_Furo23-bpyridines
https://pmc.ncbi.nlm.nih.gov/articles/PMC3461104/
https://www.researchgate.net/publication/272424694_ChemInform_Abstract_Synthesis_Transformations_and_Biological_Properties_of_Furo23-bpyridines
https://www.bldpharm.com/products/34668-30-9.html
https://www.benchchem.com/product/b1321447?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12421098
https://pubchem.ncbi.nlm.nih.gov/compound/12421098
https://pubchem.ncbi.nlm.nih.gov/compound/12421098
https://pubchem.ncbi.nlm.nih.gov/compound/12421098
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Multiple routes have been developed for the synthesis of the furo[2,3-b]pyridine ring system,

often allowing for diverse substitution patterns. A general workflow is depicted below.

Route A: Furan Annulation Route B: Pyridine Annulation Route C: One-Pot Synthesis
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Caption: General synthetic strategies for the Furo[2,3-b]pyridine scaffold.

Protocol: C-H Amination for Synthesis of Aminated
Derivatives
This protocol describes a modern and atom-economical approach to introduce an amino group

onto a pre-existing furo[2,3-b]pyridine scaffold.[6]

1. Materials:

Furo[2,3-b]pyridine substrate (1.0 equiv)
Nitrogen source (e.g., Boc-azide, 1.2-1.5 equiv)
Rhodium catalyst (e.g., Rh₂(esp)₂, 0.1-2 mol%)
Oxidant (e.g., PhI(OAc)₂)
Magnesium oxide (MgO, 2.0 equiv)
Anhydrous solvent (e.g., dichloromethane)
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Inert gas (Argon or Nitrogen)

2. Procedure:

To an oven-dried reaction vial, add the furo[2,3-b]pyridine substrate, rhodium catalyst, and
magnesium oxide.
Seal the vial and purge with an inert gas.
Add the anhydrous solvent via syringe, followed by the nitrogen source.
Stir the reaction mixture at the designated temperature (e.g., room temperature to 80 °C).
Slowly add a solution of the oxidant in the anhydrous solvent over several hours using a
syringe pump.
Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-
Mass Spectrometry (LC-MS).
Upon completion, quench the reaction and purify the product using column chromatography.

Biological Activity and Therapeutic Potential
The furo[2,3-b]pyridine scaffold is a cornerstone for developing novel therapeutic agents.

Derivatives have shown potent activity in several key areas of drug discovery.

Overview of Biological Activities
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Target/Activity Description Relevant Scaffolds Source

Lck Kinase Inhibition

Potent and selective

inhibitors of

Lymphocyte-Specific

Protein Tyrosine

Kinase (Lck), a key

enzyme in T-cell

activation.

2,3-Diarylfuro[2,3-

b]pyridin-4-amines
[7]

CB1R Inverse

Agonism

Orally active inverse

agonists for the

Cannabinoid-1

Receptor (CB1R), with

potential applications

in metabolic disorders.

Furo[2,3-b]pyridine-

based compounds
[8]

Antitumor Activity

Compounds exhibit

antiproliferative

activity against

various cancer cell

lines.

Furo[2,3-b]pyridine

derivatives
[2]

Antimicrobial Activity

The scaffold has been

explored for the

development of novel

antibiotic agents.

Aminated furo[2,3-

b]pyridines
[6]

PI3K/AKT Inhibition

Dual inhibitors of the

PI3K/AKT pathway, a

critical signaling

cascade in cancer.

Furo[2,3-d]pyrimidines

(related scaffold)
[9][10]

NF-κB Pathway

Modulation

Inhibitors of IKKα, a

key kinase in the non-

canonical NF-κB

signaling pathway.

Pyrrolo[2,3-b]pyridines

(related scaffold)
[11]

Signaling Pathway Context: Lck Inhibition
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The discovery of furo[2,3-b]pyridine derivatives as potent Lck inhibitors places them in the

critical context of immune system modulation. Lck is an essential tyrosine kinase that initiates

the signaling cascade upon T-cell receptor (TCR) engagement, making it a prime target for

autoimmune diseases and certain cancers.
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Caption: Role of Lck in TCR signaling and its inhibition by Furo[2,3-b]pyridines.
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Drug Discovery Workflow
The furo[2,3-b]pyridine scaffold serves as a valuable starting point in a typical drug discovery

and development pipeline.
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Caption: Drug discovery workflow utilizing the Furo[2,3-b]pyridine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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